2,2'-Methylenebis(6-nonyl-p-cresol)
CAS No.: 7786-17-6
Cat. No.: VC14402557
Molecular Formula: C33H52O2
Molecular Weight: 480.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7786-17-6 |
|---|---|
| Molecular Formula | C33H52O2 |
| Molecular Weight | 480.8 g/mol |
| IUPAC Name | 2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol |
| Standard InChI | InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3 |
| Standard InChI Key | XQESJWNDTICJHW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,2'-Methylenebis(6-nonyl-p-cresol) consists of two para-cresol moieties linked by a methylene bridge (–CH–), with each phenolic ring substituted by a methyl group at the 4-position and a nonyl group (CH) at the 6-position . The IUPAC name, 2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol, reflects this substitution pattern . The nonyl chains enhance the compound’s lipophilicity, facilitating compatibility with hydrocarbon-based polymers.
Physical and Thermodynamic Properties
The compound exhibits a density of 0.971 g/cm and a refractive index of 1.53 . Its high boiling point (587.2°C) and flash point (231.4°C) underscore its thermal stability, which is critical for high-temperature processing in rubber manufacturing . Additional properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 480.8 g/mol | |
| LogP (Octanol-Water) | 9.89 | |
| PSA (Polar Surface Area) | 40.46 Å | |
| Exact Mass | 480.397 g/mol |
These properties contribute to its efficacy as a non-volatile, non-migratory antioxidant in polymer matrices.
Synthesis and Industrial Production
Synthesis Pathways
The compound is synthesized via the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or alkaline conditions. This reaction proceeds through electrophilic aromatic substitution, where the methylene bridge forms between the ortho positions of the phenolic rings relative to the hydroxyl groups. The nonyl substituents are typically introduced via alkylation of p-cresol prior to the condensation step.
Industrial Applications
Antioxidant in Rubber and Polymers
2,2'-Methylenebis(6-nonyl-p-cresol) is a non-staining antioxidant that prevents discoloration and embrittlement in natural and synthetic rubbers . It scavenges peroxy radicals, interrupting the autoxidation chain reaction responsible for polymer degradation. Studies demonstrate its effectiveness in mitigating nitrogen dioxide-induced darkening, a common issue in automotive rubber components.
Food-Contact Materials
The compound is approved under FDA regulations 21 CFR 175.105 (adhesives) and 21 CFR 177.2600 (rubber articles for repeated use). Its low migration propensity ensures compliance with food-safety guidelines, making it suitable for gaskets, seals, and packaging materials .
Recent Developments and Future Directions
Recent patents highlight innovations in stabilizing polyolefins using 2,2'-Methylenebis(6-nonyl-p-cresol) nanocomposites, enhancing UV resistance in outdoor applications. Ongoing research explores its synergy with hindered amine light stabilizers (HALS) to extend the lifespan of automotive polymers.
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